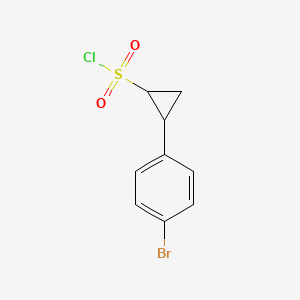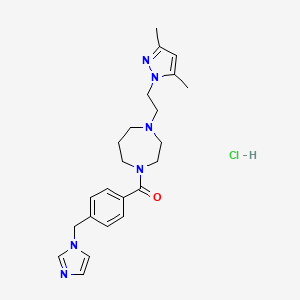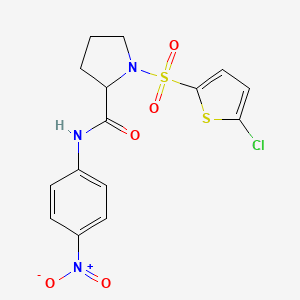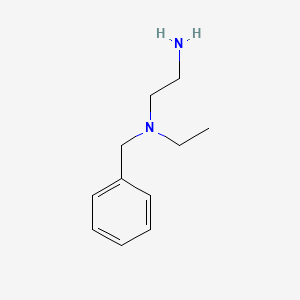![molecular formula C6H11NO B2602910 2-Azabicyclo[2.1.1]hexan-1-ylmethanol CAS No. 637739-99-2](/img/structure/B2602910.png)
2-Azabicyclo[2.1.1]hexan-1-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Azabicyclo[2.1.1]hexan-1-ylmethanol” is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Azabicyclo[2.1.1]hexan-1-ylmethanol” is 1S/C6H11NO/c8-4-6-1-5(2-6)3-7-6/h5,7-8H,1-4H2 . The compound’s canonical SMILES representation is C1C2CC1(NC2)CO .Physical And Chemical Properties Analysis
“2-Azabicyclo[2.1.1]hexan-1-ylmethanol” has a molecular weight of 113.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 113.084063974 g/mol . The topological polar surface area is 32.3 Ų .Scientific Research Applications
Synthetic and Catalytic Applications
Research in synthetic chemistry often explores novel routes for creating complex molecules with high precision and efficiency. Compounds like 2-Azabicyclo[2.1.1]hexan-1-ylmethanol could be subjects or products of studies focusing on intramolecular reactions, such as metathesis or cycloaddition, to construct bicyclic structures. For instance, ruthenium-catalyzed metathesis has been employed in synthesizing various azabicycles, demonstrating the utility of catalytic strategies in accessing bicyclic nitrogen-containing compounds (Kuznetsov & Bubnov, 2015).
Pharmacological Interests
Azabicyclohexane derivatives, like 2-Azabicyclo[2.1.1]hexan-1-ylmethanol, could be explored for their pharmacological properties, given the relevance of bicyclic structures in drug development. Norbornane compounds, for example, have been studied within pharmaceutical research for their unique molecular shape and potential as medicaments, indicating the interest in bicyclic and azabicyclic compounds in drug discovery (Buchbauer & Pauzenberger, 1991).
Material Science and Other Applications
In material science, the incorporation of bicyclic structures into polymers or as part of flame retardants demonstrates the broad applicability of compounds with complex cyclic frameworks. Studies on cyclotriphosphazene derivatives, for example, have shown potential in flame retardancy and dielectric properties, highlighting the versatility of bicyclic and related compounds in various scientific fields (Usri, Jamain, & Makmud, 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-azabicyclo[2.1.1]hexan-1-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-4-6-1-5(2-6)3-7-6/h5,7-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQMJAQGXUVGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.1.1]hexan-1-ylmethanol | |
CAS RN |
637739-99-2 |
Source


|
| Record name | {2-azabicyclo[2.1.1]hexan-1-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(thiophen-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2602830.png)
![1-Boc-1,6-Diazaspiro[3.3]Heptane Hemioxalate](/img/structure/B2602831.png)
![3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2602834.png)


![N-[2-(Benzotriazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2602838.png)
![4-bromo-2-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2602840.png)

![6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2602842.png)
![(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2602844.png)
![N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide](/img/structure/B2602845.png)

